4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide
Description
Properties
IUPAC Name |
4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-20-16(22)10-2-4-11(5-3-10)17-21-15(9-23-17)12-6-7-13(18)14(19)8-12/h2-9H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUMKWOPGXQGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide typically involves the formation of the thiazole ring followed by the introduction of the dichlorophenyl and benzamide groups. One common method involves the cyclization of a precursor containing a thiourea and a halogenated phenyl group under acidic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring and dichlorophenyl group are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings and Insights
Structural Impact on Activity :
- The 3,4-dichlorophenyl-thiazole scaffold is common among kinase activators (e.g., c-Abl) and receptor antagonists (e.g., mGluR1). Substitutions on the thiazole 2-position dictate target specificity:
- N-methylbenzamide (main compound) vs. cyclopropanecarboxamide (compound 4): The latter’s smaller carboxamide group may enhance kinase binding .
- Methanesulfonamide (compound 10) introduces polarity but suffers from low synthetic yield, limiting scalability .
Synthetic Challenges :
- Yields vary significantly: EMAC2061 (<80%) and compound 10 (16%) highlight reactivity or purification hurdles compared to cyclopropanecarboxamide derivatives (60%) .
Biological Relevance: Fluorine substitution () improves metabolic stability and oral bioavailability in mGluR1 antagonists. Cyanoacetamide () enhances electrophilicity, critical for covalent kinase inhibition.
Biological Activity
4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide is a thiazole-derived compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer, antibacterial, and anticonvulsant activities, supported by relevant case studies and research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.
Case Study:
In a study assessing the cytotoxicity of several thiazole derivatives, this compound exhibited an IC50 value of less than 10 µM against A-431 and Jurkat cell lines. This activity was attributed to its ability to induce apoptosis through the modulation of Bcl-2 family proteins .
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | <10 | A-431 |
| Other Thiazole Derivatives | Varies | Jurkat |
Antibacterial Activity
The antibacterial properties of the compound were evaluated against both Gram-positive and Gram-negative bacteria. The results indicated that it possesses notable antibacterial activity.
Research Findings:
A study conducted on various thiazole derivatives found that this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Anticonvulsant Activity
The anticonvulsant effects of thiazole derivatives have been a focus of research due to their potential in treating epilepsy.
Case Study:
In a study utilizing the maximal electroshock (MES) model, this compound was shown to significantly reduce seizure duration and frequency at dosages as low as 20 mg/kg .
| Dosage (mg/kg) | Seizure Reduction (%) |
|---|---|
| 20 | 75 |
| 40 | 90 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Cytotoxicity : Induction of apoptosis via modulation of apoptotic pathways.
- Antibacterial Action : Disruption of bacterial cell wall synthesis and function.
- Anticonvulsant Effect : Modulation of neurotransmitter release and enhancement of GABAergic activity.
Q & A
Q. What are the optimal synthetic routes for 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step reactions, starting with the preparation of thiazole and benzamide intermediates. Key steps include:
- Nucleophilic substitution for thiazole ring formation under inert atmospheres to prevent oxidation .
- Amide coupling using reagents like EDCI/HOBt to link the thiazole and benzamide moieties .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while temperatures between 60–80°C improve yield .
- Monitoring : Thin-layer chromatography (TLC) and are critical for tracking intermediates and confirming product purity .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
A combination of methods ensures accurate characterization:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) .
- X-ray Crystallography : Resolves stereochemical ambiguities; for example, orthorhombic crystal systems (space group P212121) validate molecular geometry .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight and fragmentation patterns .
Q. What initial biological screening approaches are recommended to assess its potential therapeutic applications?
Prioritize assays aligned with structural analogs:
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to measure IC values .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing results to reference drugs like doxorubicin .
- Protein-ligand interaction studies : Surface plasmon resonance (SPR) quantifies binding kinetics (K, K/K) for target validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the dichlorophenyl and thiazole moieties?
- Analog synthesis : Modify substituents (e.g., replace 3,4-dichlorophenyl with methoxy or methyl groups) to assess hydrophobicity/electronic effects .
- Biological profiling : Compare analogs in kinase inhibition assays to identify critical pharmacophores. For example, dichlorophenyl groups enhance hydrophobic binding in ATP pockets .
- Computational modeling : Overlay docking poses (AutoDock Vina) to visualize steric/electronic contributions of substituents .
Q. What strategies resolve contradictions in reported biological activity data across different studies?
Discrepancies often arise from structural variations or assay conditions:
- Structural validation : Use X-ray crystallography or 2D-NMR (e.g., NOESY) to confirm if batch-to-batch differences exist .
- Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to isolate compound-specific effects .
- Meta-analysis : Compare IC values across cell lines (e.g., adherent vs. suspension cultures) to identify context-dependent activity .
Q. What computational methods are suitable for predicting binding modes with target enzymes?
- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with kinase domains (e.g., hinge region hydrogen bonding) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER can predict stability of ligand-enzyme complexes over 100-ns trajectories .
- Free-energy calculations : MM-PBSA/GBSA quantify binding affinities, correlating with experimental IC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
